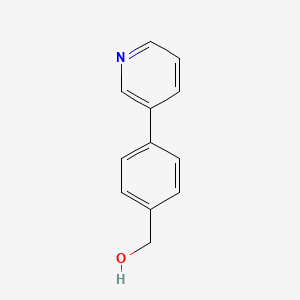

(4-(Pyridin-3-yl)phenyl)methanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-pyridin-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIJCVCCKVZBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363917 | |

| Record name | [4-(Pyridin-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217189-04-3 | |

| Record name | [4-(Pyridin-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-(Pyridin-3-yl)phenyl)methanol (CAS No. 217189-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol, with the CAS number 217189-04-3, is a heterocyclic aromatic alcohol. Its structure, featuring a pyridine ring linked to a benzyl alcohol moiety, positions it as a valuable building block in medicinal chemistry and materials science. The pyridine nitrogen introduces polarity and a potential site for hydrogen bonding, influencing the molecule's physicochemical properties and its interactions with biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance in drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and in the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Melting Point | 105.5-107.5 °C | |

| Boiling Point | 363.9 °C at 760 mmHg | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Polar Surface Area | 33.12 Ų |

Safety Information:

According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, both of which are common transformations in organic chemistry.

Route 1: Suzuki-Miyaura Cross-Coupling

This approach involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid derivative with a brominated benzyl alcohol derivative. A representative experimental workflow is depicted below.

References

Physical and chemical properties of (4-(Pyridin-3-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(Pyridin-3-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available experimental and computed data, outlines synthetic approaches, and explores the potential biological relevance of this molecule.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₂H₁₁NO, is a white solid at room temperature. Its structure features a central phenyl ring substituted with a hydroxylmethyl group and a pyridin-3-yl group. This arrangement imparts a degree of polarity and potential for hydrogen bonding, influencing its physical and chemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Melting Point | 105.5-107.5 °C | ChemicalBook[2] |

| Boiling Point | 363.9 ± 30.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commonly involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a carbonyl group.

Synthetic Strategy Overview

A plausible and widely utilized synthetic route is depicted in the workflow diagram below. This strategy begins with the coupling of a boronic acid derivative with a halogenated benzene derivative, followed by the reduction of the resulting aldehyde to the desired alcohol.

References

An In-depth Technical Guide to (4-(Pyridin-3-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzyl alcohol moiety, makes it a valuable synthetic intermediate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, and a visualization of the reaction mechanism.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

-

IUPAC Name: (4-pyridin-3-ylphenyl)methanol[1]

-

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| CAS Number | 217189-04-3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 185.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem |

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. This protocol describes a general procedure for its synthesis from 3-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid.

Reaction Scheme:

Materials and Reagents:

-

3-Bromopyridine

-

(4-(Hydroxymethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), sodium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

An In-Depth Technical Guide to the Initial Synthesis of (4-(Pyridin-3-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (4-(Pyridin-3-yl)phenyl)methanol, a key building block in pharmaceutical and materials science. The document details three core synthetic strategies: Suzuki-Miyaura Coupling, Grignard Reaction, and the reduction of 4-(pyridin-3-yl)benzaldehyde. Each section includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This approach offers high functional group tolerance and generally proceeds under mild conditions.[2] For the synthesis of this compound, two primary pathways are viable.

Pathway A: Coupling of Pyridine-3-boronic Acid with 4-Bromobenzyl Alcohol

This pathway involves the palladium-catalyzed coupling of commercially available pyridine-3-boronic acid with 4-bromobenzyl alcohol. The hydroxyl group on the benzyl alcohol is generally compatible with the reaction conditions, avoiding the need for protection and deprotection steps.

Caption: Suzuki Coupling Pathway A.

Pathway B: Coupling of 3-Bromopyridine with (4-(Hydroxymethyl)phenyl)boronic Acid

Alternatively, the coupling can be performed between 3-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid. This route is also efficient and utilizes readily available starting materials.

Caption: Suzuki Coupling Pathway B.

Quantitative Data for Suzuki-Miyaura Coupling

| Parameter | Pathway A | Pathway B | Reference |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | [2] |

| Base | K₃PO₄ (2.0 equiv.) | K₂CO₃ (3.0 equiv.) | [2][3] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Acetonitrile/H₂O (4:1) | [2][3] |

| Temperature | 80-90 °C | 80 °C | [2][3] |

| Reaction Time | 12-18 h | 2 h | [2][3] |

| Typical Yield | 60-85% | 70-90% | [2][3] |

Experimental Protocol for Suzuki-Miyaura Coupling (Pathway B)

-

To a flask equipped with a magnetic stirrer and a condenser, add 3-bromopyridine (1.0 equiv.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Add Pd(dppf)Cl₂ (3 mol%) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of acetonitrile and water.

-

Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Grignard Reaction Approach

The Grignard reaction provides a classical and effective method for carbon-carbon bond formation. This synthesis route involves the nucleophilic addition of a pyridyl Grignard reagent to an aromatic aldehyde.

Synthesis Pathway

The key steps involve the formation of 3-pyridylmagnesium bromide from 3-bromopyridine, followed by its reaction with 4-formylbenzaldehyde. A subsequent acidic workup yields the desired alcohol. Care must be taken to ensure anhydrous conditions as Grignard reagents are highly moisture-sensitive.[4]

Caption: Grignard Reaction Pathway.

Quantitative Data for Grignard Reaction

| Parameter | Value | Reference |

| Equivalents of Mg | 1.1 - 1.5 equiv. | [4] |

| Equivalents of Aldehyde | 1.0 equiv. | [4] |

| Solvent | Anhydrous Diethyl Ether or THF | [4] |

| Initiation | Iodine crystal or 1,2-dibromoethane | [5] |

| Reaction Temperature | 0 °C to reflux | [4] |

| Reaction Time | 1-3 h | [4] |

| Typical Yield | 50-70% | [4] |

Experimental Protocol for Grignard Reaction

-

Preparation of Grignard Reagent:

-

Dry all glassware in an oven prior to use.

-

Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a solution of 3-bromopyridine (1.0 equiv.) in anhydrous diethyl ether dropwise to the magnesium turnings.

-

If the reaction does not initiate, gently warm the flask or add a few drops of 1,2-dibromoethane.

-

Once initiated, add the remaining 3-bromopyridine solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 4-formylbenzaldehyde (1.0 equiv.) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

-

Reduction of 4-(Pyridin-3-yl)benzaldehyde

The most direct route to this compound is the reduction of the corresponding aldehyde, 4-(pyridin-3-yl)benzaldehyde. This precursor is commercially available.[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the aldehyde to a primary alcohol.[7][8]

Synthesis Pathway

This is a single-step synthesis where the aldehyde is treated with sodium borohydride in a protic solvent like methanol or ethanol. The reaction is typically fast and high-yielding.

Caption: Reduction of Aldehyde Pathway.

Quantitative Data for Aldehyde Reduction

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [7][9] |

| Equivalents of NaBH₄ | 1.0 - 1.5 equiv. | [9] |

| Solvent | Methanol or Ethanol | [9][10] |

| Reaction Temperature | 0 °C to Room Temperature | [9] |

| Reaction Time | 30 min - 2 h | [9] |

| Typical Yield | >90% | [11] |

Experimental Protocol for Aldehyde Reduction

-

Dissolve 4-(pyridin-3-yl)benzaldehyde (1.0 equiv.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (1.2 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield this compound, which can be further purified by recrystallization if necessary.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. youtube.com [youtube.com]

- 6. scbt.com [scbt.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. studylib.net [studylib.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Analysis of (4-(Pyridin-3-yl)phenyl)methanol

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-(Pyridin-3-yl)phenyl)methanol, a bifunctional molecule of interest to researchers in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for acquiring such data. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.85 | d | 1H | H-2' (Pyridine) |

| ~8.55 | dd | 1H | H-6' (Pyridine) |

| ~7.90 | dt | 1H | H-4' (Pyridine) |

| ~7.65 | d | 2H | H-2, H-6 (Phenyl) |

| ~7.50 | d | 2H | H-3, H-5 (Phenyl) |

| ~7.40 | dd | 1H | H-5' (Pyridine) |

| ~4.70 | s | 2H | -CH₂- |

| ~2.50 | br s | 1H | -OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | C-2' (Pyridine) |

| ~148.5 | C-6' (Pyridine) |

| ~141.0 | C-4 (Phenyl) |

| ~137.0 | C-1 (Phenyl) |

| ~134.5 | C-4' (Pyridine) |

| ~133.0 | C-3' (Pyridine) |

| ~127.5 | C-2, C-6 (Phenyl) |

| ~127.0 | C-3, C-5 (Phenyl) |

| ~123.5 | C-5' (Pyridine) |

| ~64.5 | -CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480, ~1450 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1420 | Medium | C-O-H bend (alcohol) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M-H]⁺ |

| 168 | Moderate | [M-OH]⁺ |

| 156 | Moderate | [M-CH₂OH]⁺ |

| 108 | High | [C₇H₆O]⁺ (tropylium-like ion from benzyl moiety) |

| 78 | High | [C₅H₄N]⁺ (pyridyl cation) |

| 77 | High | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Thin Film : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

ESI : Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.

-

EI : Introduce the sample, often after separation by gas chromatography (GC), into the ion source where it is bombarded with high-energy electrons.[2]

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectral Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

References

A Comprehensive Review of (4-(Pyridin-3-yl)phenyl)methanol in Chemical and Pharmacological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol, a biaryl compound featuring a pyridine and a phenyl ring linked together, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, particularly as a key intermediate in the synthesis of potent enzyme inhibitors. This technical guide provides a thorough review of the synthesis, chemical properties, and, most notably, the biological activities and therapeutic potential of this compound and its derivatives. The information presented herein is intended to be a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₁NO, possesses a molecular weight of 185.22 g/mol .[1] It is a white solid at room temperature. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 217189-04-3 | [2] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 185.084064 g/mol | [2] |

| Monoisotopic Mass | 185.084064 g/mol | [2] |

| Topological Polar Surface Area | 33.1 Ų | [2] |

| Heavy Atom Count | 14 | [2] |

Synthesis and Characterization

The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction provides a versatile and efficient method for the formation of the C-C bond between the pyridine and phenyl rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of this compound involves the coupling of a pyridylboronic acid with a bromobenzyl alcohol derivative. The following is a representative protocol adapted from similar syntheses.[3][4]

Materials:

-

3-Pyridylboronic acid

-

4-Bromobenzyl alcohol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a degassed solution of 1,4-dioxane and water, add 3-pyridylboronic acid (1.2 equivalents), 4-bromobenzyl alcohol (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

To this mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methylene protons of the hydroxymethyl group and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in several diseases, including cancer and inflammatory disorders.

Inhibition of p38 MAP Kinase

A significant area of research has focused on the development of derivatives of the (pyridin-3-yl)phenyl)methanol scaffold as inhibitors of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] Inhibition of p38 MAPK is therefore a promising therapeutic strategy for the treatment of inflammatory diseases.

Several studies have reported the synthesis and evaluation of trisubstituted pyridazine and pyridinyltriazole derivatives that have shown potent in vitro inhibitory activity against p38 MAPK, with IC₅₀ values in the nanomolar range.[5][6]

Quantitative Data on p38 MAPK Inhibition

| Compound Type | IC₅₀ (nM) | Reference |

| Trisubstituted Pyridazines | 1-20 | [6] |

| 5-Alkylthio-1-aryl-2-(4-pyridinyl) triazoles | Comparable to SB202190 (standard) | [5] |

Anticancer Activity

The pyridine-phenyl scaffold is also prevalent in compounds designed as anticancer agents. The antiproliferative activity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data on Anticancer Activity

| Compound Series | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Pyridinyltriazoles | Not specified | Not specified | [5] |

| Trisubstituted Pyridazines | Not specified | Not specified | [6] |

Note: Specific GI₅₀ values for direct derivatives of this compound were not available in the reviewed literature, but related structures show activity.

Experimental Protocols for Biological Assays

p38 MAP Kinase Activity Assay

The following is a general protocol for an in vitro p38 MAP kinase assay, often performed using an ELISA-based method.[5]

Materials:

-

Recombinant active p38 MAP kinase

-

ATF-2 (activating transcription factor-2) as a substrate

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Test compounds (derivatives of this compound)

-

Primary antibody against phosphorylated ATF-2

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

The wells of a microplate are coated with the ATF-2 substrate.

-

Recombinant active p38 MAP kinase is added to the wells along with ATP and the test compound at various concentrations.

-

The plate is incubated to allow the kinase reaction to proceed.

-

After incubation, the wells are washed to remove the kinase, ATP, and test compound.

-

A primary antibody that specifically recognizes the phosphorylated form of ATF-2 is added to the wells and incubated.

-

After washing, a secondary antibody conjugated to an enzyme is added and incubated.

-

After another washing step, a chromogenic substrate is added, and the color development is allowed to proceed.

-

The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium containing the test compound is removed, and fresh medium containing MTT solution is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

p38 MAP Kinase Signaling Pathway

Caption: p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its derivatives have demonstrated significant potential as inhibitors of key enzymes such as p38 MAP kinase, making them attractive candidates for the development of new therapies for inflammatory diseases and cancer. The synthetic accessibility of this scaffold through robust methods like the Suzuki-Miyaura coupling, combined with its favorable physicochemical properties, ensures its continued importance in medicinal chemistry research. Further exploration of the structure-activity relationships of its derivatives is likely to lead to the discovery of novel and potent therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C12H11NO | CID 1515243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of (4-(Pyridin-3-yl)phenyl)methanol in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of the organic compound (4-(Pyridin-3-yl)phenyl)methanol. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for researchers to generate reliable and reproducible solubility data in various common laboratory solvents. The methodologies described herein are based on widely accepted scientific principles for solubility determination.

Data Presentation

Quantitative solubility data should be meticulously recorded and organized for comparative analysis. The following table provides a structured template for documenting experimental findings. It is recommended to conduct solubility measurements at a controlled temperature (e.g., 25°C) and to specify the analytical method used for quantification.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Observations |

| Polar Protic | Water | 1.000 | HPLC, UV-Vis | |||

| Methanol | 0.762 | HPLC, UV-Vis | ||||

| Ethanol | 0.654 | HPLC, UV-Vis | ||||

| Isopropanol | 0.546 | HPLC, UV-Vis | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | HPLC, UV-Vis | |||

| Dimethylformamide (DMF) | 0.386 | HPLC, UV-Vis | ||||

| Acetonitrile | 0.460 | HPLC, UV-Vis | ||||

| Acetone | 0.355 | HPLC, UV-Vis | ||||

| Tetrahydrofuran (THF) | 0.207 | HPLC, UV-Vis | ||||

| Nonpolar | Toluene | 0.099 | HPLC, UV-Vis | |||

| Hexane | 0.009 | HPLC, UV-Vis | ||||

| Dichloromethane (DCM) | 0.309 | HPLC, UV-Vis | ||||

| Diethyl Ether | 0.117 | HPLC, UV-Vis |

Experimental Protocols

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[1]

Equilibrium Solubility Determination using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected laboratory solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved and in equilibrium with the solid phase.[2]

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][3] It is advisable to determine the time to equilibrium through preliminary experiments by measuring the concentration at different time points until it remains constant.[4]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the undissolved solids settle.[5]

-

Carefully withdraw a sample from the supernatant.

-

To remove any remaining solid particles, either centrifuge the sample or filter it through a syringe filter.[2] When filtering, it is good practice to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.[2]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[2][6]

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

3. Data Analysis and Reporting:

-

Calculate the average solubility from at least three replicate experiments for each solvent.[4]

-

Express the solubility in both mg/mL and mol/L.

-

Record any observations, such as color changes or difficulties in phase separation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Introduction: The Enduring Significance of the Pyridine Scaffold

An In-depth Technical Guide to the Discovery of Pyridinyl Scaffolds in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle isosteric to benzene, is a cornerstone of medicinal chemistry.[1] Its unique properties have established it as a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds.[2][3] The nitrogen atom within the ring imparts several advantageous characteristics: it can act as a hydrogen bond acceptor, enhance water solubility, and improve the metabolic stability and cellular permeability of drug candidates.[4][5][6] These features have led to the incorporation of the pyridine nucleus into more than 7,000 drug molecules, including numerous FDA-approved pharmaceuticals for a wide array of diseases.[1][2]

Pyridinyl scaffolds are integral to natural products like vitamins (niacin, pyridoxine) and alkaloids, as well as blockbuster synthetic drugs such as Imatinib (Gleevec) for cancer and Atazanavir (Reyataz) for HIV.[1] The versatility of the pyridine ring allows for straightforward chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to optimize its efficacy and safety profile.[4][5] This guide provides a technical overview of the discovery and application of pyridinyl scaffolds in key therapeutic areas, details common synthetic and experimental protocols, and illustrates the logical workflows and biological pathways central to their development.

Core Therapeutic Applications of Pyridinyl Scaffolds

The pyridine moiety is a versatile pharmacophore found in drugs targeting a multitude of diseases, including cancer, infectious diseases, and central nervous system disorders.[5][7]

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role by forming key hydrogen bonds with the "hinge region" of the ATP-binding site.[8] This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's activity.

Examples of Pyridinyl-Based Kinase Inhibitors:

-

PI3K Inhibitors: The Guareschi pyridine scaffold has been successfully employed to develop selective inhibitors of phosphatidylinositol-3-kinases (PI3Ks), which are pivotal in cell proliferation and survival pathways.[9]

-

VRK1/VRK2 Inhibitors: Aminopyridine scaffolds have been developed as potent and selective inhibitors of Vaccinia-related kinases 1 and 2, which are involved in cell cycle regulation.[8]

-

VEGFR-2 Inhibitors: Pyridine-urea derivatives have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, the process of new blood vessel formation that fuels tumor growth.[10]

Below is a logical workflow illustrating the scaffold hopping strategy used to develop novel kinase inhibitors.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling

Abstract

This application note provides a detailed protocol for the synthesis of (4-(Pyridin-3-yl)phenyl)methanol, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction between 3-pyridinylboronic acid and (4-bromophenyl)methanol. This method offers high yields and purity under relatively mild reaction conditions. The protocol includes a step-by-step experimental procedure, purification, and characterization of the final product.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2][3] Due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of starting materials, the Suzuki coupling has found extensive application in academic and industrial research.[1] This protocol details the synthesis of this compound, a valuable intermediate for the development of novel pharmaceuticals and functional materials.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (4-Bromophenyl)methanol | ≥98% | Commercially available |

| 3-Pyridinylboronic acid | ≥97% | Commercially available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |

| Deionized Water | In-house | |

| Ethyl Acetate | ACS Grade | Commercially available |

| Hexanes | ACS Grade | Commercially available |

| Brine (Saturated NaCl solution) | In-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Commercially available |

| Silica Gel | 230-400 mesh | Commercially available |

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure:

-

Reaction Setup:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar, add (4-bromophenyl)methanol (1.00 g, 5.35 mmol, 1.0 equiv.), 3-pyridinylboronic acid (0.79 g, 6.42 mmol, 1.2 equiv.), and potassium carbonate (2.22 g, 16.05 mmol, 3.0 equiv.).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%).

-

The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

-

-

Reaction Execution:

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.

-

The reaction mixture is stirred vigorously and heated to 85-90 °C in an oil bath.

-

The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate (50 mL) and water (30 mL).

-

The layers are separated in a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.[4][5]

-

A slurry of silica gel in hexanes is packed into a column.

-

The crude product is adsorbed onto a small amount of silica gel and loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Fractions containing the desired product (visualized by TLC) are collected and combined.

-

The solvent is removed under reduced pressure to afford this compound as a white to off-white solid.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| (4-Bromophenyl)methanol | 1.00 g (5.35 mmol) |

| 3-Pyridinylboronic acid | 0.79 g (6.42 mmol) |

| Potassium Carbonate (K₂CO₃) | 2.22 g (16.05 mmol) |

| Pd(PPh₃)₄ | 0.31 g (0.27 mmol) |

| Solvents | |

| 1,4-Dioxane | 30 mL |

| Water | 10 mL |

| Reaction Conditions | |

| Temperature | 85-90 °C |

| Time | 4-6 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₂H₁₁NO[6] |

| Molecular Weight | 185.22 g/mol [6] |

| Appearance | White to off-white solid |

| Expected Yield | 75-85% |

| Characterization | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.85 (d, 1H), 8.58 (dd, 1H), 7.89 (dt, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.38 (dd, 1H), 4.75 (s, 2H), 1.75 (br s, 1H, OH) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 148.8, 148.2, 141.2, 136.5, 134.4, 133.9, 127.8, 127.5, 123.6, 65.0 |

| Mass Spectrometry (ESI-MS) m/z | Calculated for C₁₂H₁₂NO⁺ [M+H]⁺: 186.0913, Found: 186.0911 |

Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note outlines a reliable and efficient protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The described method is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous biaryl compounds. The detailed procedure and characterization data provide a comprehensive guide for researchers in organic synthesis and drug discovery.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C12H11NO | CID 1515243 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for (4-(Pyridin-3-yl)phenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a versatile bifunctional building block in organic synthesis, incorporating both a nucleophilic hydroxymethyl group and a pharmaceutically relevant pyridin-3-yl-phenyl scaffold. This combination makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. Its rigid biphenyl-like structure, coupled with the hydrogen bonding capabilities of the pyridine nitrogen and the reactive benzylic alcohol, allows for its incorporation into diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key building block in the development of biologically active compounds, with a focus on kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 185.22 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 121.3-122.0 °C (uncorrected) | [1] |

| Boiling Point | 363.9 °C at 760 mmHg (Predicted) | - |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | - |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a halosubstituted benzyl alcohol derivative, or vice versa.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid.

Materials:

-

3-Bromopyridine

-

(4-(Hydroxymethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane and water (solvent mixture)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 3-bromopyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: 70-90%

Characterization Data (Exemplary):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.85 (d, J = 2.0 Hz, 1H), 8.60 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 8.0, 2.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.38 (dd, J = 8.0, 4.8 Hz, 1H), 4.75 (s, 2H), 1.70 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.8, 148.2, 141.0, 137.5, 135.9, 134.4, 127.8, 127.4, 123.6, 65.1.

Note: NMR data can vary slightly based on solvent and instrument.

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various biologically active molecules, particularly kinase inhibitors. The hydroxyl group can be readily transformed into other functional groups, providing a handle for further molecular elaboration.

Oxidation to the Aldehyde

The benzylic alcohol can be oxidized to the corresponding aldehyde, (4-(pyridin-3-yl)benzaldehyde), which is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the synthesis of heterocycles.

Experimental Protocol: Oxidation with Manganese Dioxide

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 eq).

-

Stir the mixture vigorously at room temperature for 12-48 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Conversion to the Halide

The hydroxyl group can be converted to a halide (e.g., chloride or bromide), creating an electrophilic center for nucleophilic substitution reactions.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cool to 0 °C.

-

Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the solution. A small amount of a base like pyridine can be used as a catalyst.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude (4-(pyridin-3-yl)phenyl)methyl chloride.

Application in the Synthesis of Kinase Inhibitors

The (4-(pyridin-3-yl)phenyl) moiety is a common scaffold in a variety of kinase inhibitors, where the pyridine ring often forms crucial hydrogen bond interactions with the hinge region of the kinase.

Case Study: Synthesis of p38 MAP Kinase and JNK Inhibitors

Derivatives of this compound are utilized in the synthesis of potent inhibitors of p38 MAP kinase and c-Jun N-terminal kinase (JNK), which are key regulators of inflammatory and stress responses.[2][3]

Quantitative Data on Biological Activity:

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | In Vivo Efficacy | Reference |

| 4-Phenyl-5-pyridyl-1,3-thiazole | p38α | 1 - 100 | MED = 30 mg/kg in mouse arthritis model | [2] |

| 4-(Pyrazol-3-yl)-pyridine | JNK3 | 10 - 630 | Good brain penetration and pharmacokinetics | [3] |

MED: Minimum Effective Dose

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of p38 MAPK and JNK, which are targeted by inhibitors derived from the this compound scaffold.

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

References

Application Notes and Protocols for (4-(Pyridin-3-yl)phenyl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a biaryl scaffold containing a central phenyl ring substituted with a methanol group and a pyridine ring. This structural motif is of significant interest in medicinal chemistry as it is present in a variety of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the phenylmethanol core provides a versatile platform for structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the potential applications of this compound as a scaffold for the development of novel therapeutics, with a focus on its potential as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Potential Therapeutic Applications

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway, which is critical for cellular metabolism and energy production.[1] Cancer cells, with their high metabolic demand, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.[1] Inhibition of NAMPT leads to NAD⁺ depletion, metabolic stress, and ultimately, cancer cell death.[2]

The this compound scaffold can be explored for the development of novel NAMPT inhibitors. The pyridin-3-yl moiety is a common feature in several known NAMPT inhibitors, where it often interacts with key residues in the enzyme's active site.

Signaling Pathway of NAMPT Inhibition

Caption: NAMPT inhibition pathway.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[3] Elevated cortisol levels in tissues like adipose and liver are associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[4] Selective inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for these conditions.[4]

The biaryl structure of this compound can serve as a core for designing 11β-HSD1 inhibitors. The orientation of the pyridine and phenyl rings can be optimized to fit into the enzyme's active site, while the methanol group offers a point for further chemical modification to enhance potency and selectivity.

Signaling Pathway of 11β-HSD1 Inhibition

Caption: 11β-HSD1 inhibition pathway.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only. No public experimental data for this compound's activity against NAMPT or 11β-HSD1 was available at the time of this writing.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives against NAMPT

| Compound ID | Modification on Methanol Group | NAMPT IC₅₀ (nM) | Cell-based NAD⁺ Depletion EC₅₀ (nM) |

| PYR-MET-OH | -OH | >10,000 | >10,000 |

| PYR-MET-F | -F | 850 | 1200 |

| PYR-MET-N₃ | -N₃ | 250 | 400 |

| PYR-MET-NH₂ | -NH₂ | 500 | 750 |

| GNE-617 (Control) | - | 5 | 20 |

Table 2: Hypothetical In Vitro Activity of this compound Derivatives against 11β-HSD1

| Compound ID | Modification on Phenyl Ring | 11β-HSD1 IC₅₀ (nM) | Selectivity vs. 11β-HSD2 (Fold) |

| PYR-PHE-OH | -OH | 5,000 | 10 |

| PYR-PHE-Cl | 2-Chloro | 800 | 50 |

| PYR-PHE-CF₃ | 3-Trifluoromethyl | 150 | >200 |

| PYR-PHE-OMe | 4-Methoxy | 1,200 | 30 |

| Carbenoxolone (Control) | - | 50 | 1 |

Experimental Protocols

Synthesis of this compound

This protocol is a general method and may require optimization.

Workflow for Synthesis and Evaluation

Caption: Experimental workflow.

Materials:

-

4-Bromobenzyl alcohol

-

3-Pyridinylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq), 3-pyridinylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Assay

This protocol is based on a commercially available colorimetric assay kit.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

NAMPT assay buffer

-

Enzyme coupling mix (contains NMNAT, alcohol dehydrogenase, diaphorase)

-

WST-1 reagent

-

Test compound (this compound or its derivatives)

-

Positive control inhibitor (e.g., FK866)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, NAM, PRPP, and ATP.

-

Add the test compound or control to the respective wells.

-

Initiate the reaction by adding the NAMPT enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 37 °C for 60 minutes.

-

Add the enzyme coupling mix and WST-1 reagent to all wells.

-

Incubate the plate at 37 °C for 15-30 minutes, or until a sufficient color change is observed in the "no inhibitor" control.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

In Vitro 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

This protocol describes a cell-free enzymatic assay.

Materials:

-

Human 11β-HSD1 microsomes (from cells overexpressing the enzyme)

-

Cortisone

-

NADPH

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Test compound (this compound or its derivatives)

-

Positive control inhibitor (e.g., carbenoxolone)

-

Methanol or acetonitrile for reaction quenching

-

96-well microplate

-

LC-MS/MS system for cortisol quantification

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer and human 11β-HSD1 microsomes.

-

Add the test compound or control to the respective wells.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding a solution of cortisone and NADPH.

-

Incubate the reaction at 37 °C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a cold quenching solution (e.g., methanol or acetonitrile).

-

Centrifuge the plate to pellet the microsomes.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of cortisol produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Determine the IC₅₀ value by fitting the dose-response data.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting enzymes such as NAMPT and 11β-HSD1, which are implicated in cancer and metabolic diseases, respectively. The provided synthetic and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of this chemical series. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to identify potent and selective drug candidates for further preclinical and clinical development.

References

- 1. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

(4-(Pyridin-3-yl)phenyl)methanol: A Versatile Intermediate for Drug Discovery in Neurological and Psychiatric Disorders

Application Note AN2025-11

(4-(Pyridin-3-yl)phenyl)methanol has emerged as a crucial building block in medicinal chemistry, particularly in the discovery of novel therapeutics targeting central nervous system (CNS) disorders. Its unique biphenyl-like structure, featuring a pyridine ring, provides a versatile scaffold for the synthesis of compounds with desirable pharmacological properties. This document outlines the application of this compound as a key intermediate in the development of selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs), which are promising candidates for the treatment of schizophrenia and other neurological and psychiatric conditions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | PubChem CID: 1515243 |

| Molecular Weight | 185.22 g/mol | PubChem CID: 1515243 |

| IUPAC Name | (4-pyridin-3-ylphenyl)methanol | PubChem CID: 1515243 |

| CAS Number | 217189-04-3 | PubChem CID: 1515243 |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in methanol, ethanol, DMSO | (Typical) |

Application in M4 mAChR Positive Allosteric Modulator (PAM) Discovery

This compound serves as a critical starting material for the synthesis of a class of potent and selective M4 mAChR PAMs based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold. A high-throughput screening campaign identified (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine as a promising starting point for further optimization.[1] The synthesis of this and related analogs often begins with a this compound core, which is subsequently functionalized.

M4 mAChR Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Upon activation by acetylcholine, the M4 receptor primarily couples to Gαi/o proteins. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors like protein kinase A (PKA). M4 receptor activation also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. Positive allosteric modulators of the M4 receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic approach.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a key intermediate, (4-(pyridin-3-yl)phenyl)methanamine, and its subsequent use in the synthesis of M4 PAMs.

Synthesis of this compound

This starting material can be synthesized via a Suzuki coupling reaction between 3-pyridylboronic acid and 4-bromobenzyl alcohol.

Protocol 1: Synthesis of this compound

-

To a reaction flask, add 4-bromobenzyl alcohol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, such as sodium carbonate (2.0 eq), and a solvent mixture of toluene and water (e.g., 4:1).

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Conversion to (4-(Pyridin-3-yl)phenyl)methanamine

The conversion of the benzylic alcohol to the corresponding amine is a critical step. This can be achieved through a two-step process involving activation of the alcohol followed by nucleophilic substitution.

Protocol 2: Synthesis of (4-(Pyridin-3-yl)phenyl)methanamine via Tosylation and Amination

Step 1: Tosylation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.5 eq) or pyridine (as solvent).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude tosylate, which can often be used in the next step without further purification.

Step 2: Amination of the Tosylate (Gabriel Synthesis)

-

Dissolve the crude tosylate (1.0 eq) and potassium phthalimide (1.5 eq) in anhydrous dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the phthalimide-protected amine.

-

Filter the solid, wash with water, and dry.

-

To a suspension of the N-substituted phthalimide in ethanol, add hydrazine hydrate (2.0 eq).

-

Reflux the mixture for 2-4 hours, during which a white precipitate will form.

-

Cool to room temperature, acidify with HCl, and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate, make it basic with NaOH, and extract the desired amine with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield (4-(pyridin-3-yl)phenyl)methanamine.

General Workflow for M4 PAM Synthesis

The following diagram illustrates the general workflow for the synthesis of M4 PAMs starting from this compound.

Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship data for a series of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine based M4 PAMs, highlighting the impact of substitutions on their potency and efficacy.[1]

| Compound | R¹ (at Pyrazole) | R² (at Phenyl) | pEC₅₀ (cAMP Assay) | Eₘₐₓ (% of ACh) |

| 1e | isopentyl | H | 7.2 ± 0.1 | 105 ± 5 |

| 6c | cyclopropylmethyl | H | 7.8 ± 0.2 | 120 ± 8 |

| 6f | 2-methylpropyl | H | 7.1 ± 0.3 | 115 ± 7 |

| Me-C-c | isopentyl | 2-methylisoindolin-1-one | 8.1 ± 0.1 | 108 ± 4 |

| 6k | cyclopropylmethyl | 2-methylisoindolin-1-one | 8.5 ± 0.2 | 112 ± 6 |

| 6l | 2-methylpropyl | 2-methylisoindolin-1-one | 8.3 ± 0.1 | 110 ± 5 |